molecular formula C17H18BrFN2O3S B7707828 5-[(4-bromo-2-fluorophenyl)sulfamoyl]-2-methyl-N-propylbenzamide

5-[(4-bromo-2-fluorophenyl)sulfamoyl]-2-methyl-N-propylbenzamide

Cat. No.: B7707828
M. Wt: 429.3 g/mol
InChI Key: OACRMHPYDJCMLM-UHFFFAOYSA-N
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Description

5-[(4-bromo-2-fluorophenyl)sulfamoyl]-2-methyl-N-propylbenzamide is a complex organic compound that features a benzamide core substituted with a bromo-fluoro phenylsulfamoyl group and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-bromo-2-fluorophenyl)sulfamoyl]-2-methyl-N-propylbenzamide typically involves multiple steps:

    Formation of the bromo-fluoro phenylsulfamoyl intermediate:

    Coupling with 2-methyl-N-propylbenzamide: The intermediate is then coupled with 2-methyl-N-propylbenzamide under conditions that facilitate the formation of the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromo and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonamide group can participate in redox reactions under specific conditions.

    Amide Bond Formation: The compound can be synthesized through amide bond formation reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Redox Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

    Amide Bond Formation: Coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives of the original compound.

    Oxidation/Reduction Products: Modified sulfonamide groups or reduced amide functionalities.

Scientific Research Applications

5-[(4-bromo-2-fluorophenyl)sulfamoyl]-2-methyl-N-propylbenzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

    Industrial Applications: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-[(4-bromo-2-fluorophenyl)sulfamoyl]-2-methyl-N-propylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromo and fluoro substituents can enhance binding affinity through halogen bonding and hydrophobic interactions. The propyl chain and benzamide core provide structural stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-fluorophenylsulfonamide
  • 2-methyl-N-propylbenzamide
  • 5-[(4-chloro-2-fluorophenyl)sulfamoyl]-2-methyl-N-propylbenzamide

Uniqueness

5-[(4-bromo-2-fluorophenyl)sulfamoyl]-2-methyl-N-propylbenzamide is unique due to the specific combination of substituents that confer distinct chemical and biological properties. The presence of both bromo and fluoro groups enhances its reactivity and potential for diverse applications compared to similar compounds with different substituents.

Properties

IUPAC Name

5-[(4-bromo-2-fluorophenyl)sulfamoyl]-2-methyl-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrFN2O3S/c1-3-8-20-17(22)14-10-13(6-4-11(14)2)25(23,24)21-16-7-5-12(18)9-15(16)19/h4-7,9-10,21H,3,8H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACRMHPYDJCMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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